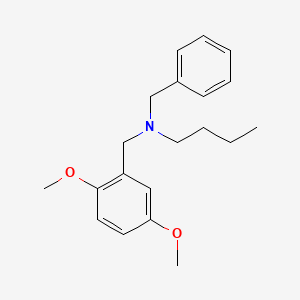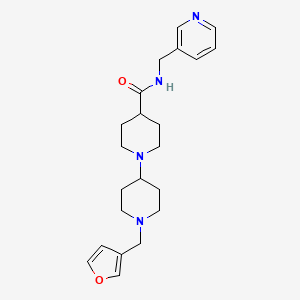![molecular formula C18H22ClNO B5146104 (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as Venlafaxine, is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and panic disorder. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is chemically classified as a phenethylamine derivative.
Mecanismo De Acción
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are thought to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are thought to be involved in the regulation of mood and anxiety. It has also been shown to affect the levels of other neurotransmitters, such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its well-established mechanism of action. This allows researchers to study the effects of the drug on specific neurotransmitter systems and to investigate potential new treatments for psychiatric disorders. However, one limitation of this compound in lab experiments is its potential for side effects, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is the potential use of the drug in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is the development of new drugs that target specific neurotransmitter systems, which may be more effective and have fewer side effects than current medications. Additionally, there is ongoing research into the mechanisms of action of this compound and other antidepressant medications, which may lead to new insights into the underlying causes of psychiatric disorders.
Métodos De Síntesis
The synthesis of (4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves a multi-step process that starts with the condensation of 4-chlorobenzyl chloride and 3-(4-methoxyphenyl)-1-methylpropylamine in the presence of a base. This reaction yields the intermediate compound this compound hydrochloride. The hydrochloride salt is then treated with sodium hydroxide to yield this compound.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been widely studied for its antidepressant effects and its potential use in the treatment of other psychiatric disorders. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(20-13-16-5-9-17(19)10-6-16)3-4-15-7-11-18(21-2)12-8-15/h5-12,14,20H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQENHXWMYNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)


![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146062.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)